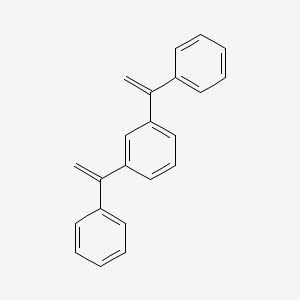

1,3-bis(1-phenylvinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWBWDZQFGXBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067825 | |

| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34241-86-6 | |

| Record name | 1,3-Bis(1-phenylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34241-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034241866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 1 Phenylvinyl Benzene

Established Synthetic Pathways for MDDPE Monomer

The preparation of 1,3-bis(1-phenylvinyl)benzene has been accomplished through several established synthetic routes. These methods primarily involve the transformation of a central benzene (B151609) ring substituted with carbonyl or acetyl groups.

A principal and widely utilized method for synthesizing this compound is through the Wittig reaction, starting from 1,3-dibenzoylbenzene (B181577). thermofisher.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. masterorganicchemistry.com In this specific synthesis, 1,3-dibenzoylbenzene serves as the diketone.

The process begins with the preparation of a phosphonium ylide, typically from an alkyl halide and triphenylphosphine. masterorganicchemistry.com This ylide then reacts with both carbonyl groups of 1,3-dibenzoylbenzene to generate the desired di-alkene structure of this compound. This method is favored for its versatility and effectiveness in forming carbon-carbon double bonds. wiley-vch.de The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, also presents a viable pathway for similar transformations. wiley-vch.desioc-journal.cn

| Feature | Description |

| Starting Material | 1,3-Dibenzoylbenzene thermofisher.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Key Reagent | Phosphonium Ylide masterorganicchemistry.com |

| Reaction Type | Olefination wiley-vch.de |

| Product | This compound thermofisher.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Alternative | Horner-Wadsworth-Emmons Reaction wiley-vch.desioc-journal.cn |

Cross-coupling reactions offer another strategic approach to construct the vinyl groups on the benzene core. While direct cross-coupling to form this compound is less commonly detailed, the principles of reactions like the Suzuki, Stille, and Negishi couplings are relevant for creating the necessary carbon-carbon bonds. rsc.orgacs.org These palladium-catalyzed reactions are powerful tools for coupling vinyl organometallic reagents with aryl halides. rsc.org For instance, a di-halogenated benzene, such as 1,3-dibromobenzene, could theoretically be coupled with a vinyl-containing organometallic species to yield the target molecule. sciengine.com

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations. acs.org

| Coupling Reaction | Key Components |

| Suzuki Coupling | Aryl halide/triflate, Boronic acid/ester, Palladium catalyst, Base rsc.org |

| Stille Coupling | Aryl halide/triflate, Organostannane reagent, Palladium catalyst rsc.orgacs.org |

| Negishi Coupling | Aryl halide/triflate, Organozinc reagent, Palladium or Nickel catalyst rsc.org |

Novel and Emerging Synthetic Approaches for Analogues

Research into the synthesis of analogues of this compound is an active area, driven by the desire to create polymers with tailored properties. researchgate.net One emerging strategy involves the use of this compound itself as a building block in living anionic polymerization. researchgate.netacs.org In this approach, organolithium initiators react with the vinyl groups of the monomer in a controlled manner. researchgate.net This allows for the synthesis of complex polymer architectures, such as star polymers and block copolymers. researchgate.netresearchgate.net

The reactivity of the vinyl groups can be tuned by introducing different substituents on the phenyl rings, which opens up possibilities for creating a wide range of functionalized polymers. acs.org

Precursor Chemistry and Reactivity Profile of 1,3-Dibenzoylbenzene

The primary precursor for the Wittig-based synthesis of this compound is 1,3-dibenzoylbenzene. smolecule.com This diarylketone is characterized by two benzoyl groups attached to a central benzene ring at the meta positions.

Synthesis of 1,3-Dibenzoylbenzene: The most common method for preparing 1,3-dibenzoylbenzene is through a Friedel-Crafts acylation reaction. This typically involves the reaction of benzene with isophthaloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. An alternative synthesis starts from 1,3-diacetylbenzene. google.comyoutube.com

Reactivity Profile of 1,3-Dibenzoylbenzene: The chemical behavior of 1,3-dibenzoylbenzene is dictated by its functional groups. The carbonyl groups can undergo reduction to form the corresponding alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Conversely, they can be oxidized to carboxylic acids under strong oxidizing conditions. smolecule.com

The aromatic rings of 1,3-dibenzoylbenzene can participate in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the benzoyl groups directs incoming electrophiles to the meta positions relative to these groups. Furthermore, 1,3-dibenzoylbenzene has been investigated for its reactivity with reactive oxygen species, such as singlet oxygen. wikipedia.orgrsc.org

| Aspect | Description |

| IUPAC Name | (3-benzoylphenyl)-phenylmethanone sigmaaldrich.com |

| Molecular Formula | C₂₀H₁₄O₂ smolecule.com |

| Key Synthetic Route | Friedel-Crafts acylation of benzene with isophthaloyl chloride |

| Key Reactions | Wittig reaction, Reduction of carbonyls, Oxidation of carbonyls, Electrophilic aromatic substitution wiley-vch.desmolecule.com |

| Primary Application | Precursor for this compound synthesis thermofisher.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsmolecule.com |

Reactivity and Mechanistic Investigations of 1,3 Bis 1 Phenylvinyl Benzene

Stereochemical Control and Transformations

While much of the research on 1,3-bis(1-phenylvinyl)benzene focuses on its use as an initiator for polymerization where the stereochemistry of the initiator itself is often of secondary concern, related structures have been employed in stereoselective synthesis. The core structure of this compound serves as a scaffold for creating chiral molecules through controlled transformations.

A notable example involves the asymmetric hydrogenation of a closely related derivative, 1,3-bis(1-(diarylphosphoryl)vinyl)benzene. psu.edu In this work, the vinyl groups on the 1,3-disubstituted benzene (B151609) core were functionalized with diarylphosphoryl groups. The resulting prochiral substrate was then subjected to rhodium-catalyzed asymmetric hydrogenation. This transformation successfully converted the two vinyl groups into chiral ethyl groups, creating a C₂-symmetric chiral bisphosphine ligand with high enantioselectivity. psu.edu This demonstrates that the this compound framework can be a platform for asymmetric synthesis, allowing for the controlled creation of stereocenters.

Photoisomerization Phenomena

The photochemical behavior of divinyl-substituted aromatic compounds often involves complex isomerization and cyclization reactions upon irradiation. While detailed studies focusing specifically on the photoisomerization of this compound are not extensively documented in the provided research, the reactivity of analogous structures provides significant insight. For instance, research on the related isomer, 1,2-bis(1-phenylvinyl)benzene, has shown that it undergoes electrocyclization promoted by photoinduced electron transfer to generate an o-xylylene (B1219910) intermediate. omu.ac.jp This type of reaction is characteristic of systems with proximate vinyl groups that can form new ring structures.

Furthermore, stilbene (B7821643) derivatives, which share the phenylethenyl moiety, are well-known for undergoing cis-trans photoisomerization. acs.orgthegoodscentscompany.com In the case of this compound, the two vinyl groups are not conjugated and are separated by the benzene ring, which would likely lead to more complex photochemical behavior compared to simple stilbenes. Theoretical studies on related heterocyclic molecules suggest that photoisomerization can proceed through low-energy 1,3-diradical intermediates on a relatively flat potential energy surface, which can make experimental detection of these intermediates challenging. nih.gov The investigation into the photoisomerization of this compound could reveal pathways to novel molecular switches or photosensitive materials. beilstein-journals.org

Olefin Epoxidation and Functionalization

The vinyl groups of this compound are key to its utility in chemical synthesis, particularly in functionalization reactions for creating complex molecular architectures.

Functionalization via Anionic Addition:

A primary application of this compound is its role as a linking agent in anionic polymerization, where its vinyl groups undergo nucleophilic addition by organolithium compounds. researchgate.net This compound does not typically homopolymerize anionically. Instead, it reacts with reagents like sec-butyllithium (B1581126) (sBuLi) to form stable biscarbonionic species. researchgate.net The process can be controlled as a consecutive addition reaction. Research has determined the rate constants for the addition of sBuLi in toluene, showing that the rates for the first and second additions are nearly identical for the 1,3-isomer. researchgate.net This controlled, stepwise functionalization allows for the synthesis of miktoarm star polymers and other complex structures. researchgate.netacs.org

| Compound | Addition Step | Rate Constant (k) [L/(mol·s)] |

|---|---|---|

| This compound | First Addition | 1.98 × 10⁻² |

| Second Addition | 1.98 × 10⁻² | |

| 1,4-bis(1-phenylvinyl)benzene | First Addition | 2.06 × 10⁻² |

| Second Addition | 1.51 × 10⁻³ |

Olefin Epoxidation:

Epoxidation of olefinic double bonds is a fundamental transformation for producing valuable epoxide intermediates. nih.govmdpi.com While specific studies detailing the direct epoxidation of this compound are limited, the electron-rich nature of its 1,1-disubstituted double bonds suggests they are susceptible to such reactions. General methods for olefin epoxidation, such as the Juliá-Colonna reaction, utilize phase-transfer catalysis for enantioselective synthesis. csic.es Another environmentally friendly approach involves using air as the oxidant in the presence of an iron-based catalyst, which has proven effective for various aromatic olefins. nih.gov In the context of polymer chemistry, the epoxidation of olefin moieties has been used as a post-polymerization modification step in materials derived from related monomers, indicating the chemical accessibility of these functional groups. thieme-connect.com

Mechanistic Insights from Computational Chemistry

Computational chemistry offers powerful tools for understanding the structure, reactivity, and electronic properties of molecules like this compound. elsevier.com While specific computational studies on this compound are not widely detailed in available literature, research on closely related molecules provides a framework for the types of insights that can be gained. unlp.edu.ar

For instance, Density Functional Theory (DFT) calculations have been employed to study the hydrogenation of the analogous compound 1,4-bis(phenylethynyl)benzene. aip.org Such studies can establish the thermodynamics of reactions and provide molecular-level information about structural packing and intermolecular interactions. aip.org For this compound, computational methods could be used to:

Analyze Conformational Isomers: Determine the most stable geometric conformations of the molecule, considering the rotational freedom of the phenyl and vinyl groups.

Model Reaction Pathways: Investigate the mechanisms of reactions such as anionic addition or photoisomerization. nih.gov This could involve mapping potential energy surfaces, identifying transition states, and calculating activation energies, as has been done for other isomerization reactions. beilstein-journals.org

Predict Electronic Properties: Calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity in electron-transfer processes and its potential in materials science.

The choice of theoretical level and solvation model is critical for obtaining accurate results that reflect experimental observations. acs.org Computational investigations would be invaluable for rationalizing observed reactivity and for designing new functional materials based on the this compound scaffold. rsc.org

Polymerization Chemistry of 1,3 Bis 1 Phenylvinyl Benzene

Anionic Polymerization Strategies Utilizing MDDPE

Anionic polymerization is a powerful technique for creating well-defined polymers with narrow molecular weight distributions. MDDPE is particularly valuable in this context due to its ability to act as a linking agent, coupling agent, or an inimer, enabling the synthesis of a diverse range of polymer architectures.

MDDPE as a Linking Agent for Star Polymer Architectures

Star polymers, which consist of multiple linear polymer chains (arms) linked to a central core, can be synthesized using MDDPE as a linking agent. buffalo.eduresearchgate.net This method involves the reaction of living polymer chains with MDDPE. The two vinyl groups of MDDPE can react with living anionic polymer chains, effectively linking them together to form a star-shaped structure. The number of arms in the resulting star polymer is determined by the number of living chains that react with the MDDPE core.

Miktoarm star copolymers are a class of star polymers where the arms are not all chemically identical. buffalo.eduresearchgate.netcore.ac.uk The synthesis of these complex structures can be achieved using MDDPE. For example, A2B2 type miktoarm stars, which have two arms of polymer 'A' and two arms of polymer 'B', have been extensively synthesized using MDDPE. buffalo.educmu.edu The process typically involves reacting two equivalents of a living polymer 'A' (A-Li) with one equivalent of MDDPE. This reaction forms a dianionic species where the MDDPE has linked the two 'A' chains and now possesses two active anionic sites. These sites can then be used to initiate the polymerization of a second monomer 'B', resulting in the A2B2 miktoarm star architecture. buffalo.educmu.edu

This strategy has been successfully applied to create various A2B2 star polymers, including those with arms of polystyrene and poly(1,3-butadiene), as well as polyisoprene and poly(methyl methacrylate). cmu.edu

The versatility of MDDPE also extends to the synthesis of ABC-type miktoarm star polymers, where three different polymer arms are linked to a central core. acs.orgcore.ac.ukresearchgate.net This is achieved through a sequential process. First, a living polymer 'A' is reacted with MDDPE. Then, a second living polymer 'B' is added, which reacts with the remaining vinyl group of the MDDPE that is now part of the 'A' arm. This creates a new anionic site that can initiate the polymerization of a third monomer 'C', leading to the formation of an ABC miktoarm star terpolymer. core.ac.ukspm.com.cn A specific example is the synthesis of a poly(cyclohexadiene)-polystyrene-poly(2-vinylpyridine) miktoarm star terpolymer. core.ac.uk

Table 1: Examples of Miktoarm Star Copolymers Synthesized Using MDDPE

| Star Copolymer Type | Polymer Arms (A, B, C) | Reference |

|---|---|---|

| A2B2 | Polystyrene, Poly(1,3-butadiene) | cmu.edu |

| A2B2 | Polyisoprene, Poly(methyl methacrylate) | cmu.edu |

| ABC | Poly(cyclohexadiene), Polystyrene, Poly(2-vinylpyridine) | core.ac.uk |

| ABC | Polystyrene, Polyisoprene, Poly(1,4-butadiene) | spm.com.cn |

The use of MDDPE as a linking agent can be extended to create even more complex multi-component star polymers. researchgate.netacs.orgresearchgate.net By employing an iterative approach with different living polymers and MDDPE, it is possible to synthesize star polymers with more than three distinct arms. For instance, a four-arm ABCD µ-star polymer has been synthesized using a dual-functionalized 1,1-diphenylethylene (B42955) derivative in conjunction with living anionic polymerization. researchgate.net This demonstrates the high degree of control and versatility that MDDPE and its derivatives offer in designing complex macromolecular structures. The synthesis of dendrimer-like star-branched block copolymers has also been achieved using MDDPE in combination with other coupling agents like divinylbenzene (B73037) (DVB). dntb.gov.uadntb.gov.uadntb.gov.ua

MDDPE as a Coupling Agent for Cyclic Polymer Synthesis

Cyclic polymers, which have a closed-loop structure without any chain ends, exhibit unique physical and chemical properties compared to their linear counterparts. MDDPE can be employed as a coupling agent to facilitate the synthesis of these macrocyclic structures. uliege.beresearchgate.net

In this method, a difunctional living polymer, which has reactive anionic sites at both ends of the chain, is reacted with MDDPE under high dilution conditions. The high dilution favors intramolecular cyclization over intermolecular polymerization. The two living ends of the polymer chain react with the two vinyl groups of the MDDPE molecule, resulting in the formation of a cyclic polymer. uliege.beresearchgate.net This technique has been used to prepare macrocyclic polystyrenes and polybutadienes. uliege.beresearchgate.net For instance, macrocyclic poly(styrene-b-butadiene) block copolymers have been synthesized by coupling a living poly(styrene-b-butadiene-b-styrene) block copolymer with MDDPE. researchgate.net The cyclization yield can be influenced by factors such as the molecular weight of the linear precursor and the specific experimental conditions. uliege.be

MDDPE as an Inimer in Self-Condensing Vinyl Polymerization (SCVP)

MDDPE can also function as an "inimer," a molecule that acts as both an initiator and a monomer, in a process called self-condensing vinyl polymerization (SCVP). acs.orgresearchgate.netthieme-connect.comacs.orgacs.org This method is particularly useful for the synthesis of highly branched or dendritic polymer structures.

The process begins with the selective mono-addition of an organolithium initiator, such as sec-butyllithium (B1581126), to one of the vinyl groups of MDDPE. acs.org This creates an "anionic inimer" which possesses a living anionic center and a remaining polymerizable vinyl group. acs.orgacs.org This inimer can then initiate the polymerization of a conventional monomer, like styrene (B11656). acs.org

The anionic inimer derived from MDDPE is a key component in the synthesis of hyperbranched polymers through SCVP. acs.orgresearchgate.netthieme-connect.comacs.orgacs.orgspsj.or.jp When this inimer is copolymerized with a monomer such as styrene, the living anionic center of the inimer initiates the polymerization of styrene, while the vinyl group of the inimer can be attacked by other growing polymer chains. acs.org This leads to the formation of a branched structure. As the polymerization proceeds, this branching process repeats, resulting in a highly branched, dendritic, or hyperbranched polymer architecture. acs.org

The structure of the resulting hyperbranched polymer can be influenced by the reaction conditions, such as the solvent used. acs.org For example, when the polymerization is carried out in a nonpolar solvent like cyclohexane (B81311), a dendritic polymer is formed. acs.org In contrast, in a polar solvent like tetrahydrofuran (B95107) (THF), a more linear polymer with a higher than expected molecular weight is obtained. acs.org This solvent-dependent behavior allows for some control over the final polymer architecture. This inimer approach has been used to create dendritic block copolymers of styrene and isoprene. researchgate.netacs.org

Formation of Hyperbranched Block Copolymers and Brush Copolymers

A significant application of 1,3-bis(1-phenylvinyl)benzene in polymer chemistry is the synthesis of hyperbranched block copolymers and polymer brush copolymers through an anionic macroinimer approach. acs.orgthieme-connect.com This strategy utilizes the selective monoaddition of a living polymer chain to one of the vinyl groups of MDDPE, creating a macroinimer that possesses both a living anionic initiating site and a remaining polymerizable vinyl group. acs.orgresearchgate.net

The process typically begins with the preparation of a living polymer, such as polyisoprenyllithium (PILi), via anionic polymerization. This living polymer is then reacted with MDDPE in a carefully controlled stoichiometric ratio, often in a mixed solvent system like tetrahydrofuran (THF) and cyclohexane, to ensure selective monoaddition. acs.orgresearchgate.net The resulting product is a macroinimer, which is essentially a polymer chain (e.g., polyisoprene) with a living anionic end and a pendant DPE-type vinyl group at the same terminus. acs.org

This macroinimer can then initiate the polymerization of a second monomer, such as styrene. Through a process known as self-condensing vinyl copolymerization (SCVCP), the living end of one macroinimer molecule adds to the pendant vinyl group of another, leading to the formation of a hyperbranched block copolymer. acs.orgthieme-connect.com In this structure, the initial polymer chains (e.g., polyisoprene) are linked to the branch points of the newly formed hyperbranched polystyrene block. acs.org The molecular weight of the final dendritic product is primarily dependent on the molar ratio of the comonomer (styrene) to the macroinimer. acs.org

To create dendritic polymer brushes, the hyperbranched block copolymer can be further modified. For instance, the polyisoprene segments within the hyperbranched structure can be partially epoxidized. acs.orgthieme-connect.com These epoxide groups then serve as initiation sites for the grafting of other living polymer chains, such as polystyryllithium (PSLi) or additional PILi, resulting in a dendritic polymer brush architecture with a high density of grafted chains. acs.orgthieme-connect.com These complex structures, both the hyperbranched block copolymers and the subsequent polymer brushes, exhibit lower intrinsic viscosities compared to linear polymers of similar molecular weight. acs.org

Table 1: Synthesis of Dendritic Block Copolymers using PILi-MDDPE Macroinimer and Styrene

| Entry | Macroinimer (PILi-MDDPE) Mn (kg/mol) | [Styrene]/[Macroinimer] | Final Polymer Mn (kg/mol) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|

| 1 | 5.0 | 50 | 125 | 1.35 |

| 2 | 5.0 | 100 | 240 | 1.48 |

| 3 | 10.0 | 50 | 145 | 1.30 |

| 4 | 10.0 | 100 | 285 | 1.42 |

This table is generated based on findings reported in literature where dendritic block copolymers were synthesized from a polyisoprenyllithium-based macroinimer. acs.org

Solvent Effects on Polymer Architecture Control (e.g., Dendritic Polymer Formation)

The solvent system employed during the polymerization involving this compound plays a critical role in directing the final polymer architecture. acs.orgresearchgate.net This is particularly evident in the synthesis of dendritic polymers versus linear polymers from an anionic inimer derived from MDDPE. acs.org An inimer, a molecule that can act as both an initiator and a monomer, can be synthesized by the selective monoaddition of a small organolithium initiator, like sec-butyllithium, to MDDPE at low temperatures. acs.orgacs.org The polarity of the solvent is a decisive factor for achieving this selective monoaddition. researchgate.netacs.org

When this anionic inimer is used to polymerize a monomer such as styrene, the choice of solvent dictates the propagation pathway.

In a polar solvent like tetrahydrofuran (THF) , the polymerization leads to the formation of a linear polymer. acs.org However, the molecular weight of this linear product is often observed to be larger than theoretically expected. acs.org

In a nonpolar solvent like cyclohexane , or when the solvent is switched from THF to cyclohexane after the inimer formation, the polymerization mechanism changes to a self-condensing vinyl copolymerization. acs.org The inimer copolymerizes with the styrene monomer, leading to the formation of a dendritic (hyperbranched) polystyrene. acs.orgacs.org

The resulting dendritic polymers are characterized by a more compact structure compared to their linear counterparts of similar molecular weight, which is confirmed by measurements of a smaller radius of gyration and lower intrinsic viscosity. acs.org This solvent-induced control over the topology highlights the versatility of MDDPE in designing complex polymer structures by simply modifying the reaction medium. The formation of the dendritic structure in nonpolar solvents is consistent with theoretical models of self-condensing vinyl polymerization. acs.org

Controlled Radical Polymerization and Alternative Strategies

While anionic polymerization is a primary method for utilizing this compound, strategies involving controlled radical polymerization (CRP) and other synthetic approaches have also been explored to incorporate this versatile monomer into complex polymer architectures.

Incorporation of MDDPE in Controlled Radical Polymerization Systems

The incorporation of divinyl monomers is a common strategy to produce branched or cross-linked polymers in radical polymerization. This concept has been extended to controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create well-defined non-linear structures. kinampark.comchinesechemsoc.org

While specific, detailed studies on the extensive use of MDDPE in ATRP or RAFT are not as prevalent as those in anionic systems, its role can be inferred from the behavior of analogous divinyl compounds like divinylbenzene (DVB). In these systems, MDDPE can act as a branching or linking agent. The use of multifunctional initiators is a key strategy in Reversible Deactivation Radical Polymerization (RDRP) to synthesize branched topologies like star polymers. chinesechemsoc.org Similarly, MDDPE can be introduced into a CRP system to couple growing polymer chains. For instance, in an ATRP system, a growing polymer radical could add across one of the vinyl groups of MDDPE. The resulting radical could then be deactivated, leaving a pendant vinyl group available for further reactions, or it could participate in further polymerization, leading to a branch point. The non-homopolymerizable nature of the DPE-type vinyl groups in MDDPE offers potential for more controlled cross-linking compared to standard divinyl monomers. This approach has been conceptually extended to CRP techniques for the synthesis of heteroarm star-shaped polymers. kinampark.com

Macroinimer Approaches in Polymer Synthesis

The macroinimer approach is a powerful and frequently used strategy in conjunction with this compound to synthesize advanced polymer structures. thieme-connect.comresearchgate.net A macroinimer is a macromolecule that contains a polymerizable functional group, which allows it to act as a large monomer in a subsequent polymerization step.

In the context of MDDPE, a macroinimer is typically prepared via living anionic polymerization. The process involves synthesizing a living polymer chain, such as polystyryllithium (PSLi) or polyisoprenyllithium (PILi), and then reacting it with MDDPE in a 1:1 molar ratio. acs.orgresearchgate.net The high reactivity of the living anionic chain end towards the DPE-type vinyl group results in the formation of a new species that possesses both the original polymer chain and a remaining unreacted vinyl group from the MDDPE molecule. acs.orgthieme-connect.com Crucially, the addition of the living polymer also regenerates an anionic center on the MDDPE moiety, thus the resulting macroinimer has both a polymerizable group and an initiating site. acs.org

This bifunctional nature allows the macroinimer to undergo self-condensing vinyl copolymerization (SCVCP), often with the addition of a comonomer, to build hyperbranched and dendritic architectures. acs.orgresearchgate.net For example, a PILi-based macroinimer can be copolymerized with styrene to yield dendritic block copolymers where polyisoprene chains are attached to the branch points of a hyperbranched polystyrene core. acs.orgthieme-connect.com This method provides excellent control over the synthesis of complex, high-molecular-weight branched polymers, which would be difficult to achieve through other polymerization methods. researchgate.net

Advanced Materials Applications Derived from 1,3 Bis 1 Phenylvinyl Benzene

Optoelectronic Materials and Device Architectures

Organic materials with a high degree of π-conjugation have been extensively explored for their potential in electronic and photonic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). niscpr.res.in The 1,3-bis(1-phenylvinyl)benzene molecule, as a member of the bis(phenylethenyl)benzene family, represents a core structure whose electronic properties can be fine-tuned through chemical modification. niscpr.res.in Its 1,3-substitution pattern results in a "cross-conjugation" pathway, which influences the electronic delocalization and, consequently, the material's optoelectronic behavior. niscpr.res.in

The development of efficient and stable materials for various layers of an OLED device is crucial for its performance. Materials derived from this compound are candidates for use in both the emissive and charge-transporting layers. While specific device data for this compound itself is not extensively detailed, its structural motifs are found in materials designed for these functions. For instance, phenylvinyl-substituted carbazole (B46965) compounds have been successfully employed as hole-transporting materials (HTMs) in OLEDs. researchgate.net These materials facilitate the injection and transport of holes from the anode to the emissive layer, improving device efficiency and lowering the operating voltage. researchgate.net The performance of such devices highlights the potential of the phenylvinyl moiety in designing effective charge-transport materials.

Research on various HTMs provides a benchmark for the potential performance of materials derived from this compound. The following table summarizes the performance of bilayer OLEDs using different amine- and carbazole-based HTMs with tris(quinolin-8-olato)aluminium (Alq3) as the emitter.

| Hole-Transporting Material | Turn-on Voltage (V) | Maximum Luminance Efficiency (cd/A) | Maximum Brightness (cd/m²) | Ionization Potential (eV) |

|---|---|---|---|---|

| 1,4-di[3-(2-phenylethenyl)indol-1-yl]butane | 3.4 | 3.0 | ~1400 | 5.4–5.5 |

| 3,7-di(2-phenylethenyl)-10-(2-ethylhexyl)phenoxazine | 2.8 | ~3.0 | 2160 | N/A |

| Twin compound with 3-[2-(4-methylphenyl)vinyl]carbazole groups | 2.6 | 2.34 | ~7380 | 5.05–5.45 |

In the field of organic photovoltaics, the design of electron-donor and electron-acceptor materials with appropriate energy levels and high charge carrier mobility is essential for efficient power conversion. Arylenevinylene oligomers, which share a similar conjugated structure with this compound, have been investigated as donor materials in OPV cells. researchgate.net These materials are often functionalized with electron-donating groups, such as triphenylamine (B166846) or N-alkylcarbazole, to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and optimize the absorption of solar radiation. researchgate.net The band gap of the material is a critical parameter, as it determines the portion of the solar spectrum that can be absorbed.

The following table shows the band gap values for several arylenevinylene oligomers, illustrating how structural modifications can alter their electronic properties for photovoltaic applications.

| Compound Name | Core Structure | Electron-Donating Group | Band Gap (eV) |

|---|---|---|---|

| 1,4-bis[4-(N,N-diphenylamino)phenylvinyl]benzene (L78) | 1,4-distyrylbenzene | Triphenylamine | ~1.86 |

| 3,3-bis(N-hexylcarbazole)vinylbenzene (L13) | distyrylbenzene (B1252955) | N-hexylcarbazole | ~2.19 |

| 4,4′,4′′-tris[(4′-diphenylamino)styryl]triphenylamine (IT77) | Star-shaped triphenylamine | Triphenylamine | ~2.71 |

Organic field-effect transistors are a key component of flexible and low-cost electronics, with the performance largely dependent on the charge carrier mobility of the organic semiconductor used in the active channel. rsc.org Polycyclic aromatic hydrocarbons and other molecules with extended π-conjugation are widely studied for this purpose. rsc.org The phenylvinyl structure is a component of several high-mobility organic semiconductors. nih.gov For example, a phenylvinyl derivative with a more extended π-system has demonstrated a mobility of 1.3 cm²/Vs. nih.gov The ability of these molecules to form well-ordered crystalline films through π-π stacking is crucial for efficient charge transport. rsc.org Polymers incorporating these units are also promising, as they can combine good electronic properties with solution processability. acs.org

The table below lists the field-effect mobilities of several small-molecule organic semiconductors, including a phenylvinyl derivative, providing a comparative landscape for materials used in p-type OFETs.

| Compound Number (from source) | Core Structure | Mobility (μ) [cm²/Vs] |

|---|---|---|

| Picene (2) | Picene | 1.1 |

| Thiophene-containing Pentacene analogue (3) | Anthradithiophene | 0.31 |

| Bisthienyl derivative (19, hexyl-substituted) | Anthracene | 0.50 |

| Phenylvinyl derivative (21) | Anthracene | 1.3 |

| Dimer with hexyl groups (22) | Anthracene | 0.13 |

The versatility of the this compound structure allows for its strategic modification to create materials specifically designed for either light emission or charge transport. The fundamental electronic properties, such as the ionization potential and electron affinity, can be tuned by attaching electron-donating or electron-withdrawing substituents to the phenyl rings or the central benzene (B151609) core.

For light-emitting applications, the goal is to achieve a high photoluminescence quantum yield and to tune the emission color. By controlling the extent of conjugation, the band gap can be engineered to produce emission across the visible spectrum, from blue to red. ias.ac.in For example, designing polymers with well-defined short conjugated segments is a strategy to achieve stable blue emission. ias.ac.in

For charge-transporting applications, the focus is on maximizing charge carrier mobility and ensuring appropriate energy level alignment with adjacent layers in a device. noctiluca.eu Materials based on phenylvinyl-substituted carbazoles have shown high thermal stability and suitable ionization potentials (5.05–5.45 eV) for use as hole-transporting layers. researchgate.net These properties ensure efficient injection of charge carriers and long-term operational stability of the device.

Functional Polymers and Supramolecular Assemblies

The presence of two reactive vinyl groups makes this compound an excellent monomer, linking agent, or initiator for synthesizing polymers with complex and well-defined architectures. Its use in living anionic polymerization techniques has enabled the creation of sophisticated macromolecular structures that are otherwise difficult to obtain.

In the context of anionic polymerization, this compound is often referred to by the acronym MDDPE. It serves as a highly efficient precursor for creating polymers with unique topologies, such as star-shaped and cyclic polymers. researchgate.netuliege.be

One key application involves using MDDPE as a linking agent to synthesize mikto-arm (asymmetric) star copolymers. researchgate.net In this process, a living polymer chain, such as polystyryllithium, reacts with one of the vinyl groups of MDDPE. This "mono-addition" creates a macromonomer that still possesses a reactive vinyl group. This macromonomer can then be reacted with a different living polymer, like polyisoprenyllithium, to form a diblock copolymer. The resulting structure contains a living anionic center derived from the MDDPE core, which can subsequently initiate the polymerization of a third monomer, leading to an ABC-type three-arm star copolymer. researchgate.net

MDDPE has also been employed as a coupling agent for the end-to-end cyclization of linear polymers. uliege.be For instance, α,ω-dianionic polystyrene chains can be reacted with MDDPE under high dilution conditions to facilitate intramolecular coupling, resulting in the formation of cyclic polystyrene. uliege.be

| Role of MDDPE | Polymer Architecture | Example Monomers Involved | Resulting Polymer Type |

|---|---|---|---|

| Linking Precursor | Mikto three-arm star copolymer | Styrene (B11656), Isoprene, 1,3-Cyclohexadiene | ABC-type star copolymer |

| Coupling Agent | Cyclic Polymer | Styrene | Cyclic Polystyrene |

| Initiator | Linear Polymer | Styrene | Polystyrene |

Nanoscale Supramolecules and Ordered Structures

The unique structural architecture of this compound, also known as m-DDPE, featuring a meta-substituted benzene core, makes it a valuable building block for creating complex nanoscale materials. Its derivatives are utilized in macromolecular engineering through processes like anionic polymerization to construct precisely defined polymer structures. researchgate.net The use of copolymers incorporating bifunctional derivatives like m-DDPE allows for the fabrication of novel nanoscale supramolecules and uniquely shaped nano-objects. researchgate.net These structures are formed through the induction of microdomain arrangement and self-organization at the molecular level. researchgate.net

A key application of m-DDPE is its role as a living linking agent in the synthesis of heteroarm (miktoarm) star-branched polymers. researchgate.net This method involves the sequential reaction of different polymer "arms" with m-DDPE to create complex, non-linear polymer architectures. For instance, A₂B₂ miktoarm stars have been synthesized by reacting two living polymer arms (A) with one molecule of m-DDPE, followed by the initiation of polymerization of a second monomer (B) from the resulting dianionic sites. researchgate.net This controlled polymerization technique allows for the creation of dendrimer-like star-branched block copolymers with defined segment sequences. publish.csiro.au

The resulting star-like copolymers can adopt large, globular conformations in solution and form collapsed spheres on substrates, as observed by atomic force microscopy. publish.csiro.au The tendency of such shape-persistent, multi-armed molecules based on substituted benzene cores to engage in π-stacking interactions is a driving force for their self-organization into ordered, three-dimensional structures. iucr.orgmdpi.com While the meta-substitution in the this compound core is known to limit electronic conjugation between the vinyl arms in the ground state, this very feature allows the arms to act as independent units that direct the assembly into larger, ordered supramolecular systems. mdpi.com The investigation of various distyrylbenzene derivatives through single-crystal X-ray diffraction has further illuminated how substituent patterns on the benzene rings dictate the resulting crystal lattice and packing modes. acs.org

Advanced Concepts in Molecular Magnetism and Spintronics

The meta-phenylene linkage within this compound is a key structural motif for designing molecules with high-spin ground states, which are of significant interest for applications in molecular magnetism and spintronics. The precursor to this compound, 1,3-dibenzoylbenzene (B181577), has been extensively used to construct molecules with multiple unpaired electrons that exhibit parallel spin alignment. smolecule.comsigmaaldrich.com

Synthesis of High-Spin Molecular Clusters

Research has demonstrated that 1,3-dibenzoylbenzene is a crucial starting material for the synthesis of polynuclear spin clusters with high-spin ground states. smolecule.com These are molecular entities containing multiple magnetic centers whose electron spins are ferromagnetically coupled.

Key findings in the synthesis of high-spin clusters using 1,3-dibenzoylbenzene as a precursor include:

Polyanionic Spin Clusters: Trianionic spin-quartet (S=3/2) and tetraanionic spin-quintet (S=2) molecular clusters derived from 1,3-dibenzoylbenzene have been successfully generated and identified. sigmaaldrich.comsigmaaldrich.com

Decanuclear Clusters: The construction of larger systems, such as decanuclear clusters featuring 10 parallel spins, has been reported.

Ground-State Undecet Hydrocarbon: In a landmark study, 1,3-dibenzoylbenzene was a key component in the multi-step synthesis of a stable hydrocarbon designed to have a ground-state undecet (S=5). smolecule.comsigmaaldrich.com This molecule possesses ten unpaired electrons all aligned with the same spin. sigmaaldrich.com

The synthesis of these high-spin species often involves the chemical reduction of the diketone (1,3-dibenzoylbenzene) to generate radical anions, where the unpaired electrons are delocalized over the π-system. The meta-linkage of the benzene ring enforces a topology that favors ferromagnetic coupling between the spins located on different parts of the molecule, a principle that is fundamental to creating organic magnetic materials. nih.govmdpi.com

Table 1: Examples of High-Spin Systems Derived from 1,3-Dibenzoylbenzene

| Derived System | Spin State (S) | Number of Parallel Spins | Reference(s) |

| Trianionic Molecular Cluster | 3/2 (Quartet) | 3 | sigmaaldrich.comsigmaaldrich.com |

| Tetraanionic Molecular Cluster | 2 (Quintet) | 4 | sigmaaldrich.comsigmaaldrich.com |

| Polyanionic Spin Pentamers | Not specified | 10 | |

| Ground-State Hydrocarbon | 5 (Undecet) | 10 | smolecule.comsigmaaldrich.com |

Exploration of Spin Systems and Ground-State Multiplicity

The ground-state multiplicity of a molecule describes the number of unpaired electrons and their relative spin orientation. For a molecule to be a high-spin system, it must have multiple unpaired electrons with their spins aligned in parallel in its lowest energy state (ferromagnetic coupling), leading to a high total spin quantum number, S.

The meta-phenylene unit in this compound and its precursors is critical for achieving high-spin ground states. According to molecular orbital theory and topological principles, the meta-substitution pattern can lead to a situation where the highest occupied molecular orbitals (HOMOs) are degenerate or nearly degenerate and spatially separated. nih.gov When the molecule is reduced to form a polyanion, electrons occupy these orbitals singly with parallel spins to maximize spin multiplicity, in accordance with Hund's rule. This strategy exploits topological degeneracy to generate high-spin organic molecules. mdpi.com

The successful design and preparation of a ground-state undecet (S=5) hydrocarbon from 1,3-dibenzoylbenzene provided definitive experimental proof of these theoretical principles. sigmaaldrich.com Electron Spin Resonance (ESR) spectroscopy is a primary tool for confirming the high-spin nature of these molecules, as it directly probes the unpaired electrons and can determine the ground-state multiplicity. sigmaaldrich.comnih.gov The study of such systems, where competition between ferromagnetic (double-exchange) and antiferromagnetic coupling exists, is crucial for developing a deeper understanding of molecular magnetism and designing new materials for spintronic devices. mdpi.com

Characterization Techniques and Analytical Methodologies for 1,3 Bis 1 Phenylvinyl Benzene and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental to the characterization of 1,3-bis(1-phenylvinyl)benzene, offering non-destructive analysis of its chemical environment, functional groups, and photophysical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a 1,3-disubstituted benzene (B151609) ring typically exhibits complex splitting patterns in the aromatic region. For this compound, the protons on the central benzene ring are expected to show characteristic meta-coupling. The vinyl protons and the protons of the two phenyl rings will also have distinct chemical shifts, providing a complete picture of the proton framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons in the central and peripheral phenyl rings, as well as the vinyl carbons, can be definitively assigned. For substituted benzenes, the carbon signals for the ring itself typically appear in the range of 120-150 ppm. chemspider.com The number of distinct signals can also confirm the symmetry of the molecule.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is instrumental in connecting different fragments of the molecule.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

| Vinyl H | 5.0 - 6.0 | Singlet | Two distinct singlets expected for the geminal protons. |

| Aromatic H (Phenyl rings) | 7.0 - 7.6 | Multiplet | Complex pattern due to ortho, meta, and para protons. |

| Aromatic H (Central ring) | 7.2 - 7.8 | Multiplet | Characteristic splitting for a 1,3-disubstituted pattern. |

| Vinyl C | 110 - 150 | - | Includes both the quaternary and CH₂ carbons. |

| Aromatic C (Phenyl rings) | 125 - 140 | - | Multiple signals for ipso, ortho, meta, and para carbons. |

| Aromatic C (Central ring) | 125 - 145 | - | Signals for substituted and unsubstituted carbons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural units. A reference FTIR spectrum is available in the SpectraBase database. nih.gov

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Vinyl C-H stretching: Also found in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: These appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.

Vinyl C=C stretching: A band around 1630 cm⁻¹ is characteristic of this group.

Out-of-plane C-H bending: Strong absorptions in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the benzene rings. For a meta-disubstituted benzene, characteristic bands are expected.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Vinyl C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 | Medium to Strong, Sharp |

| Vinyl C=C | Stretching | ~1630 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-conjugation in this compound, involving the two phenylvinyl moieties and the central benzene ring, results in characteristic absorption bands in the UV region. The absorption maxima (λmax) and the corresponding molar absorptivity (ε) values are key parameters obtained from this analysis. For analogous compounds like 1,3-bis[(3-(2-pyridyl) pyrazol-1-ylmethyl)] benzene, absorption maxima are observed around 250 nm and 280 nm, attributed to the benzene and the pyridyl-pyrazole systems, respectively. nih.gov

Photoluminescence and Fluorescence Spectroscopy (Quantum Yields, Lifetimes)

Photoluminescence and fluorescence spectroscopy are employed to investigate the emissive properties of this compound. Upon excitation with UV light, the molecule can relax to its ground state by emitting photons, a process known as fluorescence. Key parameters determined from these studies include the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and sensors. For instance, studies on diethylamino derivatives of 1,3-distyrylbenzene have shown that these compounds exhibit fluorescence and intersystem crossing to a triplet state, leading to delayed fluorescence. nih.gov

Mass Spectrometry (MS, HRMS, MALDI-TOF, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured, which allows for the determination of the molecular formula. The molecular formula of this compound is C₂₂H₁₈, with a calculated exact mass of 282.14085 Da. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic hydrocarbons involve the loss of small, stable molecules or radicals. For benzene and its derivatives, the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 is a characteristic fragmentation. chemsynthesis.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the purity of the compound and identify any volatile impurities. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger derivatives or polymers based on this monomer unit.

Structural Elucidation via X-ray Crystallography

For example, the crystal structure of 1,3-Bis[(−)-(S)-(1-phenylethyl)iminomethyl]benzene, a bis-aldimine derivative, reveals that the molecule possesses twofold crystallographic symmetry. nih.gov The terminal phenyl rings are significantly twisted with respect to the central benzene ring. nih.gov This type of conformational twisting is common in such multi-ring systems to minimize steric hindrance. It is plausible that this compound would adopt a similar non-planar conformation in the solid state, with the two phenylvinyl groups twisted out of the plane of the central benzene ring. Such structural details are critical for understanding the packing of molecules in the solid state and how this influences the material's bulk properties.

Single-Crystal X-ray Diffraction Analysis of MDDPE and Analogues

Single-crystal X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline material. carleton.educreative-biostructure.compulstec.net This method is fundamental for determining the exact molecular structure, including unit cell dimensions, bond lengths, and bond angles. carleton.edupulstec.net

The process involves directing monochromatic X-rays onto a single crystal of the substance. youtube.com The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. pulstec.netyoutube.com The positions and intensities of these diffracted spots are recorded by a detector as the crystal is rotated. youtube.com By analyzing this diffraction pattern, researchers can construct an electron density map of the crystal, from which the positions of individual atoms can be determined with high precision. pulstec.net This data allows for the unambiguous determination of the molecule's conformation and configuration. creative-biostructure.com

| Torsion Angles | The angle between the plane formed by the first three atoms and the plane formed by the last three atoms in a sequence of four. | Describes the conformation around single bonds, such as the rotation of phenyl rings. |

Analysis of Molecular Packing and Intermolecular Interactions

The way individual molecules of this compound arrange themselves in the solid state is known as molecular packing. This packing is governed by a variety of non-covalent intermolecular interactions, which, although weaker than covalent bonds, collectively determine the crystal's stability and physical properties. mdpi.com Understanding these interactions is vital, as they can influence properties like melting point, solubility, and even electronic behavior. mdpi.com

The analysis of crystal packing often involves examining short-range atom-atom contacts to identify specific intermolecular bonds. nih.gov Key interactions in organic molecular crystals include:

π-π Stacking: Aromatic rings, like the phenyl groups in this compound, can interact through stacking interactions. These can be in a face-to-face or offset arrangement and contribute significantly to the crystal's stability.

C-H···π Interactions: These involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of a nearby aromatic ring. These weaker hydrogen bonds can play a significant role in directing the supramolecular assembly, especially when stronger hydrogen bond donors or acceptors are absent. nih.gov

Polymer Characterization Techniques

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. nih.govlcms.cz The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. nih.gov

The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector. A solution of the polymer sample is injected into a continuously flowing solvent stream (the mobile phase) that passes through the columns. lcms.cz Larger polymer coils cannot enter the small pores of the gel and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can diffuse into the pores, taking a longer, more tortuous path, and therefore elute later. warwick.ac.uk

By calibrating the system with a series of well-characterized polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate), a calibration curve of log molecular weight versus retention time can be created. lcms.cz This curve is then used to determine the molecular weight distribution of an unknown polymer sample. lcms.cz The key parameters obtained from a GPC analysis are:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Peak molecular weight (Mp)

Polydispersity Index (PDI or Mw/Mn) , which measures the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

For polymers synthesized using this compound, such as star polymers or block copolymers, GPC/SEC is used to confirm the success of the polymerization, assess the purity of the product, and characterize its molecular weight and PDI. acs.org

Table 2: Typical GPC/SEC Parameters for Polymer Analysis

| Parameter | Description | Significance |

|---|---|---|

| Mobile Phase (Eluent) | The solvent used to dissolve the polymer and carry it through the columns. | Must be a good solvent for the polymer; common choices include THF, Toluene, or Chloroform. lcms.cz |

| Column Set | A series of columns with different pore sizes to achieve separation over a broad molecular weight range. | Selection depends on the expected molecular weight of the sample. lcms.cz |

| Calibration Standards | Narrowly distributed polymers of known molecular weight used to create a calibration curve. | Polystyrene is a common standard for many organic-soluble polymers. lcms.cz |

| Detector | Measures the concentration of the polymer as it elutes. | A refractive index (RI) detector is most common; UV-Vis, light scattering, and viscometer detectors provide additional information. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Microphase Separation

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is widely used to investigate the thermal transitions that polymers undergo upon heating or cooling. compositeskn.orgresearchgate.net These transitions are characteristic of a polymer's structure and morphology. compositeskn.org

When a polymer is heated, it can experience several key transitions:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. ulprospector.com It is observed in a DSC thermogram as a step-like change in the heat capacity. fiveable.me The Tg is a critical property, as it often defines the upper service temperature for rigid plastics and the lower service temperature for elastomers. ulprospector.com

Crystallization Temperature (Tc): Upon cooling from the melt, this is the temperature at which a crystallizable polymer begins to form ordered crystalline structures, releasing heat in an exothermic process. ulprospector.com

Melting Temperature (Tm): Upon heating, this is the temperature at which the crystalline regions of a semi-crystalline polymer melt into a disordered liquid state. fiveable.me This is observed as an endothermic peak in the DSC scan. hu-berlin.de

For block copolymers derived from this compound, DSC is particularly useful for studying microphase separation. If the different blocks of the copolymer are immiscible, they will separate into distinct nanodomains. This can result in the observation of multiple glass transitions in the DSC thermogram, each corresponding to the Tg of one of the constituent blocks. The presence and temperature of these transitions provide evidence of phase separation and information about the purity of the microphases.

Table 3: Thermal Transitions Measured by DSC

| Transition | Phenomenon | Appearance on DSC Curve (Heating) |

|---|---|---|

| Glass Transition (Tg) | Amorphous regions transition from glassy to rubbery state. | Step change in the baseline (change in heat capacity). fiveable.me |

| Melting (Tm) | Crystalline domains melt into a disordered liquid. | Endothermic peak (heat is absorbed). hu-berlin.de |

| Crystallization (Tc) | Polymer chains organize into ordered structures from the melt. | Exothermic peak (heat is released) - typically observed on cooling. ulprospector.com |

Transmission Electron Microscopy (TEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the internal structure and morphology of materials at the nanoscale. For polymers, especially block copolymers, TEM is a critical tool for directly observing the nanostructures formed through microphase separation. mdpi.com

In TEM, a beam of electrons is transmitted through an ultrathin specimen. The electrons interact with the sample as they pass through it, and an image is formed from the transmitted electrons. To generate contrast between the different polymer domains in a block copolymer, selective staining is often required. A heavy metal staining agent, such as osmium tetroxide (OsO₄) or ruthenium tetroxide (RuO₄), is used, which preferentially reacts with and scatters electrons from one of the polymer phases. For example, OsO₄ is commonly used to stain polymers with carbon-carbon double bonds, such as polybutadiene (B167195) or polyisoprene, making these domains appear dark in the TEM image while unstained domains (like polystyrene) appear bright. youtube.com

Through TEM analysis of block copolymers containing this compound, researchers can visualize the self-assembled morphologies, which depend on factors like the relative block lengths and the processing conditions. mdpi.com Common morphologies include:

Spheres

Hexagonally packed cylinders youtube.com

Gyroids

Lamellae (alternating layers) youtube.com

Careful analysis of TEM images can reveal not only the type of morphology but also the domain spacing and the degree of ordering. This information is crucial for correlating the nanostructure of the polymer with its macroscopic properties. mit.edu For instance, the evolution of morphology from spheres to worms to vesicles has been monitored using TEM, providing key mechanistic insights into the self-assembly process. nih.gov

Computational and Theoretical Studies on 1,3 Bis 1 Phenylvinyl Benzene

Electronic Structure and Molecular Orbital Theory

The arrangement of π-electrons in conjugated systems dictates their electronic and optical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. For 1,3-bis(1-phenylvinyl)benzene, the interaction between the p-orbitals of the benzene (B151609) rings and the vinyl bridges creates a delocalized π-electron system that is fundamental to its behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (primarily the ground state) of many-body systems. It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and orbital distributions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and kinetic stability.

For conjugated molecules, the HOMO is typically a π-bonding orbital, while the LUMO is a π-antibonding orbital. The electronic transition from the HOMO to the LUMO (a π → π transition) is usually the lowest energy transition and corresponds to the longest wavelength absorption band in the UV-Vis spectrum.

In a detailed DFT study on a derivative of the structural isomer, (E,E)-1,3-bis(p-(diethylamino)styryl)benzene, the nature of these frontier orbitals was elucidated. For this meta-substituted isomer, the electronic excitation involves a transition from HOMO-1 to the LUMO. A key finding was the presence of nodal planes in the frontier orbitals that effectively isolate the two halves of the molecule. Specifically, the HOMO-1 orbital has nodal planes passing through several carbon atoms of the central benzene ring, and the LUMO has a nodal plane passing through other atoms of the central ring. This electronic isolation leads to a partial loss of conjugation, which typically results in a blue shift (a shift to a shorter wavelength) of the absorption band compared to more linearly conjugated isomers (like the 1,4-substituted counterpart).

The distribution of electron density in these orbitals is crucial. For the 1,3-distyrylbenzene derivative, the HOMO-1 electron density is concentrated on one half of the molecule, while the LUMO density is focused on the central and opposite parts of the molecule. This spatial separation of the frontier orbitals is characteristic of meta-substituted isomers and significantly influences their photophysical properties.

Table 1: Frontier Molecular Orbital Characteristics for a 1,3-Distyrylbenzene Derivative

| Molecular Orbital | Key Characteristics | Implication |

|---|---|---|

| HOMO-1 | Electron density concentrated on one half of the molecule; nodal planes pass through the central benzene ring. | Source of the electron in the primary electronic transition. |

| LUMO | Electron density concentrated on the central and other half of the molecule; nodal plane passes through the central benzene ring. | Destination of the electron; electronic isolation between molecular halves. |

| HOMO-LUMO Gap | The energy difference determines the lowest energy electronic transition. | A larger gap due to partial loss of conjugation results in absorption at shorter wavelengths (blue shift). |

Data derived from studies on (E,E)-1,3-bis(p-(diethylamino)styryl)benzene, a derivative of a structural isomer.

The electron density distribution calculated by DFT can be used to predict the regioselectivity of chemical reactions. The sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the coefficients of the frontier molecular orbitals and the calculated molecular electrostatic potential (MEP).

For electrophilic addition to the vinyl groups, the reaction would likely occur at the carbon atom with the largest coefficient in the HOMO, as this represents the site of highest electron density. Conversely, nucleophilic attack would be directed towards the carbon atom with the largest coefficient in the LUMO, indicating the most electron-deficient site. The meta-substitution pattern of the central benzene ring influences the electronic communication between the two phenylvinyl substituents, potentially affecting the reactivity of one vinyl group after the other has reacted.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions. It allows for the calculation of excitation energies, which can be directly compared to experimental UV-Vis absorption and photoluminescence spectra.

TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). These energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations also yield the oscillator strength for each transition, which is a measure of the transition's probability and is related to the intensity of the corresponding absorption band.

For conjugated systems like this compound, the primary absorption band corresponds to the HOMO → LUMO transition (or a similar low-energy transition between frontier orbitals). As seen with its structural isomers, the meta-linkage in the 1,3-isomer disrupts the end-to-end conjugation compared to a 1,4-(para)-isomer. This disruption leads to a higher HOMO-LUMO gap and a predicted absorption spectrum that is blue-shifted. TD-DFT calculations on 1,3-distyrylbenzene derivatives confirm that their calculated absorption bands are at shorter wavelengths compared to their 1,4-isomers.

Similarly, TD-DFT can be used to model fluorescence by calculating the energy difference between the relaxed first excited state (S₁) and the ground state (S₀). This emission energy is typically lower (longer wavelength) than the absorption energy, a phenomenon known as the Stokes shift.

Table 2: Predicted Spectroscopic Properties Based on TD-DFT of Related Isomers

| Property | Computational Prediction | Rationale |

|---|---|---|

| UV-Vis Absorption (λmax) | Predicted at a shorter wavelength compared to the 1,4-isomer. | The meta-linkage partially interrupts π-conjugation, increasing the HOMO-LUMO gap. |

| Photoluminescence (λem) | Emission predicted at a longer wavelength than absorption. | Energy is lost through vibrational relaxation in the excited state before emission (Stokes shift). |

| Oscillator Strength | The S₀ → S₁ transition is expected to have a significant oscillator strength. | This transition is generally allowed and corresponds to the main π → π* excitation. |

Predictions are based on general principles and TD-DFT results for closely related distyrylbenzene (B1252955) isomers.

Upon absorption of a photon and promotion to an excited state, a molecule's geometry can change. TD-DFT can be used to perform geometry optimizations on the excited-state potential energy surface to find the minimum energy geometry of the excited state (e.g., the S₁ state).

For molecules with rotatable bonds, such as the phenyl and vinyl groups in this compound, significant geometric changes can occur in the excited state. For instance, bonds that are single in the ground state may gain more double-bond character, and vice versa, leading to changes in bond lengths and dihedral angles. This structural relaxation in the excited state is a key factor contributing to the Stokes shift. Understanding the geometry of the excited state is crucial for explaining the molecule's photophysical behavior, including its fluorescence lifetime and quantum yield.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Advanced Computational Modeling

Advanced computational modeling techniques provide deep insights into the electronic structure and physicochemical properties of molecules, offering predictive power that complements experimental studies. For this compound, these methods can elucidate the intricacies of its reactivity, intermolecular interactions, and solubility characteristics.

Energy Decomposition Analysis for Reactivity Mechanisms

Energy Decomposition Analysis (EDA) is a powerful quantum chemical method used to partition the interaction energy between molecular fragments into physically meaningful components. This analysis provides a quantitative understanding of the nature of chemical bonds and intermolecular interactions, breaking them down into electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. njtech.edu.cn

For a molecule like this compound, an EDA could be performed by dissecting the molecule into fragments, for instance, the central 1,3-disubstituted benzene ring and the two (1-phenylvinyl) substituents. The analysis would quantify the interaction energy between these fragments, revealing the nature of the bonding that holds the molecule together.

Theoretical Application to this compound:

The interaction energy (ΔE_int) between the central benzene ring and the vinyl substituents can be decomposed as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb

ΔE_elstat : This term represents the classical electrostatic interaction (attraction or repulsion) between the unperturbed charge distributions of the fragments. For this compound, this would describe the electrostatic forces between the electron clouds of the central ring and the side groups.

ΔE_Pauli : The Pauli repulsion term arises from the destabilizing interaction between electrons of the same spin on different fragments, as dictated by the Pauli Exclusion Principle. It is a short-range repulsive term that is fundamental to understanding steric hindrance.

ΔE_orb : The orbital interaction energy, which is always stabilizing, accounts for the charge transfer and polarization that occurs as the fragments' molecular orbitals mix to form the final molecular orbitals of the combined molecule. This term is crucial for understanding the covalent character of the bonds. The ΔE_orb term can be further decomposed into contributions from orbitals of different symmetries (σ, π), which is particularly insightful for conjugated systems like this compound, allowing for the quantification of π-conjugation effects between the phenylvinyl groups and the central ring. njtech.edu.cn

| Energy Component | Description | Hypothetical Energy (kcal/mol) |

|---|---|---|

| ΔE_int | Total Interaction Energy | -95.0 |

| ΔE_Pauli | Pauli Repulsion | +250.0 |

| ΔE_elstat | Electrostatic Interaction | -150.0 |

| ΔE_orb | Orbital Interaction | -195.0 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of an EDA calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the reactive behavior of a molecule towards charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate, near-neutral potentials. wolfram.com

Predicted MEP Map for this compound:

For this compound, an MEP map would be expected to reveal several key features:

Negative Potential (Red/Yellow): The regions of highest electron density, and therefore the most negative electrostatic potential, would be located above and below the plane of the three aromatic rings (the central benzene and the two phenyl substituents) and around the vinyl double bonds. ucsb.edu This is due to the delocalized π-electron systems. These areas would be the primary sites for electrophilic attack.

Positive Potential (Blue): The hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential, making them susceptible to interactions with nucleophiles, although these interactions are generally weak for hydrocarbons.

Neutral Potential (Green): The carbon framework would likely show a near-neutral potential.

The MEP map provides a visual guide to the molecule's charge distribution and is a good predictor of its intermolecular interaction sites. For example, it can help explain how the molecule might orient itself when approaching another molecule or a surface.